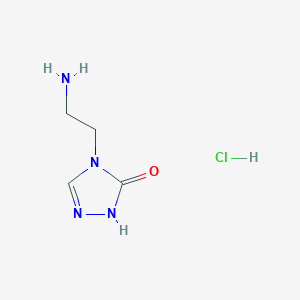

4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine , a primary amine. The reaction occurs in the presence of trimethylamine in tetrahydrofuran (THF) . The final compound’s molecular structure is confirmed through various techniques, including mass spectrometry, FT-IR, and NMR spectroscopies .

Chemical Reactions Analysis

The compound’s reactivity is influenced by the presence of the aminoethyl group and the triazole ring. It may participate in nucleophilic substitution reactions due to the active phosphorus-chlorine bonds in the cyclotriphosphazene ring. Depending on the functional groups attached, it could find applications in areas such as fluorescence chemosensors, anticancer agents, and organic light-emitting diodes .

Applications De Recherche Scientifique

Corrosion Inhibition

1,2,4-Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the compound "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" demonstrated exceptional corrosion control on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98% at very low concentrations. This organic compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with its adsorption on steel surfaces following Langmuir's isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).

Antimicrobial Activities

Synthesis and evaluation of 1,2,4-triazole derivatives have revealed compounds with significant antimicrobial activities. Novel derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis Methodologies

Innovative synthesis approaches for triazole derivatives have been developed, including microwave-assisted methods that offer efficient pathways to a diverse library of compounds. These methods facilitate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are crucial intermediates for further chemical transformations, underscoring the versatility of triazole derivatives in synthetic chemistry (Tan et al., 2017).

Molecular Interactions and Theoretical Studies

Triazole derivatives have also been subjects of theoretical studies to understand their molecular interactions, adsorption behaviors, and corrosion inhibition mechanisms. For example, investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solution have provided insights into their high inhibition efficiency, which is primarily influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-1-2-8-3-6-7-4(8)9;/h3H,1-2,5H2,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLFEARIANOAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2572714.png)

![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)

![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)

![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)

![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)